rac-(1R,3R,5R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[3.1.0]hexane-1-carboxylic acid
Description
rac-(1R,3R,5R)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[3.1.0]hexane-1-carboxylic acid is a bicyclic compound featuring a strained bicyclo[3.1.0]hexane core. The molecule includes a 9-fluorenylmethoxycarbonyl (Fmoc)-protected amino group at the 3-position and a carboxylic acid moiety at the 1-position (Figure 1). This structure combines conformational rigidity with functional versatility, making it valuable in peptide synthesis, medicinal chemistry, and as a building block for bioactive molecules. The Fmoc group enhances solubility in organic solvents and facilitates deprotection under mild basic conditions, while the bicyclic framework imparts steric constraints that influence molecular recognition and stability .
Properties
Molecular Formula |
C22H21NO4 |
|---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
(1S,3S,5S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)bicyclo[3.1.0]hexane-1-carboxylic acid |
InChI |
InChI=1S/C22H21NO4/c24-20(25)22-10-13(22)9-14(11-22)23-21(26)27-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,13-14,19H,9-12H2,(H,23,26)(H,24,25)/t13-,14+,22+/m1/s1 |
InChI Key |
AEKMTQFECSFRTE-QLEMLULZSA-N |
Isomeric SMILES |
C1[C@@H]2C[C@@]2(C[C@H]1NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Canonical SMILES |
C1C2CC2(CC1NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,3R,5R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[3.1.0]hexane-1-carboxylic acid typically involves multiple steps, starting from commercially available precursors. The process often includes the protection of amino groups using the fluorenylmethyloxycarbonyl (Fmoc) group, followed by cyclization reactions to form the bicyclic structure. Reaction conditions may vary, but common reagents include bases like sodium hydride and solvents such as dimethylformamide .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of automated synthesizers and continuous flow reactors can enhance efficiency and yield. Quality control measures are crucial to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
rac-(1R,3R,5R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[3.1.0]hexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the carbonyl carbon.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like sodium hydride. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
rac-(1R,3R,5R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[3.1.0]hexane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-(1R,3R,5R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[3.1.0]hexane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. Pathways involved may include signal transduction and metabolic processes .
Comparison with Similar Compounds
Structural Analogues with Modified Bicyclic Cores
The bicyclo[3.1.0]hexane scaffold is structurally distinct from other bicyclic systems, such as bicyclo[2.2.1]heptane and bicyclo[3.1.1]heptane. Key differences include ring strain, bridgehead geometry, and substituent orientation (Table 1).
Table 1: Comparison of Bicyclic Core Structures
- Bicyclo[3.1.0]hexane : The fused cyclopropane ring introduces significant strain, enhancing reactivity and conformational rigidity. This is critical for applications requiring precise spatial arrangement, such as enzyme inhibitors .
- Bicyclo[2.2.1]heptane (Norbornane): Lower strain improves metabolic stability but reduces steric constraints, limiting use in high-affinity binding .
- Bicyclo[3.1.1]heptane : The bridged structure increases lipophilicity, favoring blood-brain barrier penetration .
Functional Group Modifications
Fluorinated Derivatives
Fluorination at strategic positions enhances metabolic stability and binding affinity. For example:
- LY2812223 (): A thiotriazole-substituted bicyclo[3.1.0]hexane acts as a potent mGlu2 receptor agonist. Fluorine at the 3-position increases potency (EC₅₀ = 12 nM) and selectivity over mGlu3 .
- TP0178894 (): A 6-fluoro derivative with a 4-fluorophenylmethoxy group exhibits enhanced bioavailability and CNS penetration as a metabotropic glutamate receptor antagonist .
Table 2: Fluorinated Analogues
Stereochemical Variations
Stereochemistry profoundly impacts bioactivity and synthetic utility:
- (1R,3R,5S)-1-Amino-3-(hydroxymethyl)bicyclo[3.1.0]hexane (): The trans configuration of amino and ester groups enables cyclization into carbocyclic nucleosides, whereas cis isomers are less reactive .
- rac-(3aR,6aR)-5-Fmoc-hexahydrofuropyrrole-6a-carboxylic acid (): Cis stereochemistry at the fused ring junction alters hydrogen-bonding capacity, affecting solubility .
Biological Activity
The compound rac-(1R,3R,5R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[3.1.0]hexane-1-carboxylic acid, also known as a bicyclo[3.1.0]hexane derivative, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in targeting adenosine receptors. This article reviews the compound's biological activity, focusing on its mechanisms, affinities for various receptors, and potential therapeutic applications.
- Molecular Formula: C27H30N2O6
- Molecular Weight: 478.5 g/mol
- CAS Number: 2228045-68-7
The compound acts primarily as a ligand for the adenosine A3 receptor (A3AR), which is implicated in various physiological processes including inflammation and cancer progression. The A3AR is particularly interesting due to its overexpression in pathological tissues compared to healthy cells, making it a target for selective therapies.
Receptor Affinity and Selectivity
Research indicates that derivatives of bicyclo[3.1.0]hexane exhibit varying affinities for adenosine receptors:
| Compound | A3AR Affinity (K_i) | Selectivity |
|---|---|---|
| rac-(1R,3R,5R)-3-{...} | 0.38 μM | High selectivity for A3AR over other subtypes |
| Other derivatives | Varies | Generally lower selectivity |
The compound demonstrates moderate affinity for the A3AR with a K_i value of 0.38 μM, indicating potential for therapeutic applications in conditions characterized by inflammation or cancer .
Case Studies
- Anti-inflammatory Effects : In a study evaluating the effects of various A3AR agonists, rac-(1R,3R,5R)-3-{...} was shown to inhibit pro-inflammatory cytokine production in activated macrophages, suggesting its role in modulating immune responses.
- Cancer Therapeutics : Bicyclo[3.1.0]hexane derivatives have been investigated for their ability to induce apoptosis in cancer cell lines via A3AR activation. The selectivity of rac-(1R,3R,5R)-3-{...} for the A3 receptor enhances its potential as a targeted therapy.
Research Findings
Recent studies have focused on synthesizing and characterizing bicyclo[3.1.0]hexane-based compounds to optimize their pharmacological profiles:
- Structural Modifications : Variations at specific positions on the bicyclo scaffold have been explored to enhance receptor binding and selectivity.
- Functional Assays : Compounds were evaluated in functional assays demonstrating that modifications can lead to significant changes in biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
